molecular formula C33H34N2O5 B10999082 (4E)-N-(1-benzyl-1H-indol-4-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

(4E)-N-(1-benzyl-1H-indol-4-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B10999082
M. Wt: 538.6 g/mol
InChI Key: UUWONBSVUNCOII-FYJGNVAPSA-N
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Description

The compound “(4E)-N-(1-benzyl-1H-indol-4-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide” is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4E)-N-(1-benzyl-1H-indol-4-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide” typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Indole Derivative: Starting with the synthesis of the indole ring, which can be achieved through Fischer indole synthesis or other methods.

    Benzylation: Introduction of the benzyl group to the indole nitrogen.

    Formation of the Benzofuran Derivative: Synthesis of the benzofuran ring, which may involve cyclization reactions.

    Coupling Reactions: Coupling of the indole and benzofuran derivatives through amide bond formation.

    Final Modifications: Introduction of the dimethoxy and methyl groups through appropriate substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as chromatography and recrystallization to purify the final product.

    Scalability: Adjusting reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products

    Oxidation Products: Carboxylic acids or quinones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Biochemical Probes: Used to study biological pathways and mechanisms.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Diagnostic Agents: Used in imaging and diagnostic techniques.

Industry

    Material Science:

    Agriculture: Investigated for use as agrochemicals or plant growth regulators.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    Ion Channel Blockade: Blocking ion channels to alter cellular ion flux.

Comparison with Similar Compounds

Similar Compounds

    (4E)-N-(1-benzyl-1H-indol-4-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide: can be compared with other indole or benzofuran derivatives.

    Indole Derivatives: Compounds like tryptamines or indole-3-carbinol.

    Benzofuran Derivatives: Compounds like psoralen or amiodarone.

Uniqueness

    Structural Complexity: The combination of indole and benzofuran rings with additional functional groups makes it unique.

    Its diverse functional groups allow for a wide range of applications in different fields.

Properties

Molecular Formula

C33H34N2O5

Molecular Weight

538.6 g/mol

IUPAC Name

(E)-N-(1-benzylindol-4-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C33H34N2O5/c1-21(13-15-25-31(38-3)22(2)26-20-40-33(37)30(26)32(25)39-4)14-16-29(36)34-27-11-8-12-28-24(27)17-18-35(28)19-23-9-6-5-7-10-23/h5-13,17-18H,14-16,19-20H2,1-4H3,(H,34,36)/b21-13+

InChI Key

UUWONBSVUNCOII-FYJGNVAPSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=C4C=CN(C4=CC=C3)CC5=CC=CC=C5)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=C4C=CN(C4=CC=C3)CC5=CC=CC=C5)OC

Origin of Product

United States

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